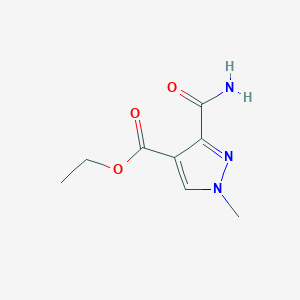

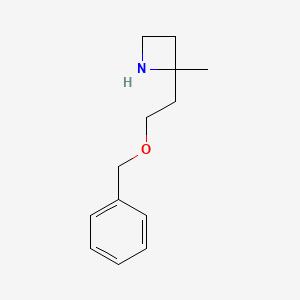

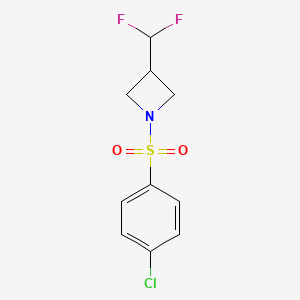

![molecular formula C13H9BrClNO B2920206 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol CAS No. 1613045-95-6](/img/structure/B2920206.png)

2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(E)-[(4-bromophenyl)imino]methyl)-4-chlorophenol, also known as 4-chloro-2-bromo-N-methylbenzeneimine, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 271.48 g/mol. It is a versatile building block for organic synthesis, and can be used in the synthesis of various compounds.

Aplicaciones Científicas De Investigación

Molecular Structure Investigation

The molecular structure of derivatives closely related to 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol has been extensively studied through various methods including crystallography, spectroscopy, and computational analysis. These studies highlight the compound's preference for the phenol-imine form in both solid and solvent media, along with the deviations in aromaticity and tautomerism that can influence molecular packing and stability (Kaştaş et al., 2020).

Mesomorphic Properties and Phase Transition

Research on di-laterally substituted Schiff base derivatives, related to 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol, explores their mesomorphic properties and phase transitions. These investigations reveal how the orientation and positions of lateral groups affect molecular packing, geometrical, and thermal parameters, providing insights into their potential applications in material science (Alamro et al., 2021).

Coordination Chemistry and Metal Complex Formation

Studies have also focused on the synthesis and characterization of metal complexes with Schiff bases similar to 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol. These complexes, involving metals such as Co, Ni, Cu, and Zn, exhibit bidentate ligand behavior through phenolic oxygen and azomethine nitrogen atoms. The formation of these complexes has implications for understanding the coordination chemistry and potential applications in catalysis and material sciences (Bakirdere et al., 2015).

Optoelectronic and Nonlinear Optical Properties

The linear and nonlinear optical (NLO) properties of noncentrosymmetric donor-acceptor chalcone derivatives, structurally akin to 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol, have been examined. Such studies are crucial for developing materials for semiconductor devices, indicating that derivatives of 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol could serve as promising candidates for electronic and optoelectronic applications (Shkir et al., 2019).

Bioactivity and Antipathogenic Activity

Research into thiourea derivatives, which share structural features with 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol, has uncovered their significant anti-pathogenic activities, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of such compounds in developing new antimicrobial agents with biofilm-disrupting capabilities (Limban et al., 2011).

Propiedades

IUPAC Name |

2-[(4-bromophenyl)iminomethyl]-4-chlorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKMXBKNSVBKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Cl)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24790382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

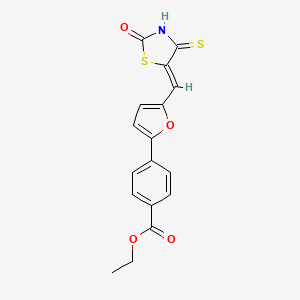

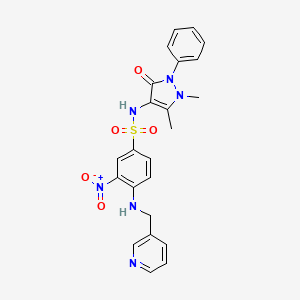

![Benzo[d]thiazol-6-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920123.png)

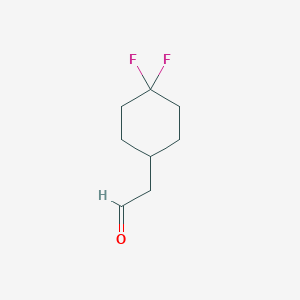

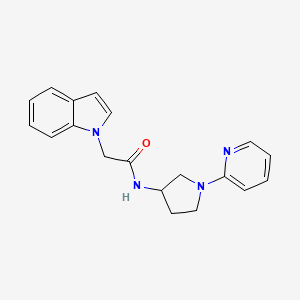

![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)

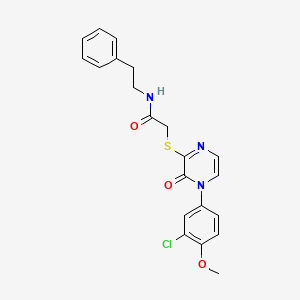

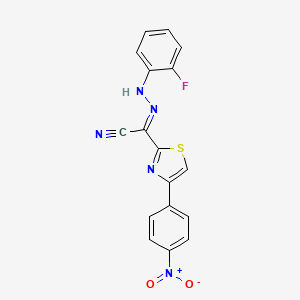

![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2920140.png)